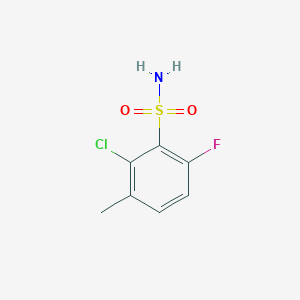![molecular formula C18H13FO2S B13991523 1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid CAS No. 865360-44-7](/img/structure/B13991523.png)
1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzo[b]thien-3-yl-3-fluorophenyl)cyclopropanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, a benzo[b]thiophene moiety, and a fluorophenyl group
Méthodes De Préparation
The synthesis of 1-(4-Benzo[b]thien-3-yl-3-fluorophenyl)cyclopropanecarboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzo[b]thiophene Moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorinated reagents.
Cyclopropanation: The cyclopropane ring can be introduced using diazo compounds in the presence of metal catalysts.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
1-(4-Benzo[b]thien-3-yl-3-fluorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the fluorophenyl and benzo[b]thiophene moieties. Common reagents include halogens, nucleophiles, and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Benzo[b]thien-3-yl-3-fluorophenyl)cyclopropanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 1-(4-Benzo[b]thien-3-yl-3-fluorophenyl)cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Benzo[b]thien-3-yl-3-fluorophenyl)cyclopropanecarboxylic acid include:
1-(4-Benzo[b]thien-3-yl-3-chlorophenyl)cyclopropanecarboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-(4-Benzo[b]thien-3-yl-3-methylphenyl)cyclopropanecarboxylic acid: The presence of a methyl group can influence the compound’s steric and electronic properties.
1-(4-Benzo[b]thien-3-yl-3-nitrophenyl)cyclopropanecarboxylic acid: The nitro group can introduce different reactivity patterns, particularly in redox reactions.
The uniqueness of 1-(4-Benzo[b]thien-3-yl-3-fluorophenyl)cyclopropanecarboxylic acid lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
865360-44-7 |
|---|---|
Formule moléculaire |
C18H13FO2S |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1-[4-(1-benzothiophen-3-yl)-3-fluorophenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C18H13FO2S/c19-15-9-11(18(7-8-18)17(20)21)5-6-12(15)14-10-22-16-4-2-1-3-13(14)16/h1-6,9-10H,7-8H2,(H,20,21) |
Clé InChI |
OHASMRIPZSZDPE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC(=C(C=C2)C3=CSC4=CC=CC=C43)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate](/img/structure/B13991448.png)

![N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13991459.png)
![6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid](/img/structure/B13991463.png)




![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)
![2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)



![2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13991544.png)
